2,4,6-trimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide
Overview
Description
2,4,6-trimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is an organic compound known for its complex structure and potential applications in various fields. This compound features a sulfonamide group, which is a key functional group in medicinal chemistry due to its presence in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The process begins with the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride. This is achieved by reacting 2,4,6-trimethylbenzene with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 4-aminophenyl-2-methyl-1-piperidine to form the desired sulfonamide. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,4,6-trimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide involves its interaction with biological targets, primarily through the sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzenesulfonamide: Lacks the piperidinyl group, making it less complex and potentially less active in certain biological contexts.
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide: Similar structure but without the trimethyl groups on the benzene ring, which can affect its reactivity and binding properties.
Uniqueness
2,4,6-trimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide is unique due to the combination of the trimethylbenzene and piperidinylsulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-15-13-16(2)21(17(3)14-15)28(24,25)22-19-8-10-20(11-9-19)29(26,27)23-12-6-5-7-18(23)4/h8-11,13-14,18,22H,5-7,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPVISZIAWUTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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